molecular formula C19H26O6 B1234266 Eriolanin CAS No. 52617-36-4

Eriolanin

Cat. No. B1234266
CAS RN: 52617-36-4
M. Wt: 350.4 g/mol
InChI Key: IIFHSDMQQLTWKZ-UMPQAUOISA-N
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Description

Eriolanin is a novel antileukaemic 1,10-seco-eudesmanolide . It was isolated from Eriophyllum lanatum, a plant species .


Synthesis Analysis

The total synthesis of Eriolanin has been achieved . The process involves a combination of NMR, IR, and mass spectral techniques, as well as an X-ray analysis of a mixed crystal of dehydroeriolanin .


Molecular Structure Analysis

The molecular structure of Eriolanin was elucidated using a combination of NMR, IR, and mass spectral techniques, as well as an X-ray analysis of a mixed crystal of dehydroeriolanin .


Chemical Reactions Analysis

Eriolanin is a seco-eudesmanolide . Seco-eudesmanolides are a type of sesquiterpene lactone, a class of organic compounds that are known to have a wide range of biological activities .

Scientific Research Applications

Chemotaxonomic Significance

The research on Eriophyllum species, which are related to eriolanin, highlights their chemotaxonomic significance. These studies identified new sesquiterpene lactones related to eriolanin and discussed their role in the chemotaxonomic placement of the genus Eriophyllum (Bohlmann et al., 1981).

Therapeutic Potential

A significant development in the field was the first enantioselective total synthesis of the antileukemic sesquiterpene lactones, (–)-eriolanin and (–)-eriolangin. This research established the absolute configuration of these compounds and explored their effects on the cell cycle of human leukemia (HL-60) cells, indicating a potential therapeutic application of eriolanin in cancer treatment (Merten et al., 2006).

Chemical Synthesis Advances

Advancements in chemical synthesis techniques have been crucial in the study of eriolanin. Desulfurization of δ-sultones with simultaneous methylenation, a method applied to sultone 8, led to the creation of 1,3-diene 10, an intermediate crucial for the synthesis of highly oxygenated 1,10-seco-eudesmanolides like eriolanin and eriolangin. This development opened new avenues for the synthesis and study of these compounds (Metz et al., 1996).

Future Directions

The future directions for research on Eriolanin could include further studies on its mechanism of action, as well as its potential uses in the treatment of leukemia and other diseases .

properties

IUPAC Name

[(3aS,4R,7aS)-6-(hydroxymethyl)-5-[(2R)-5-hydroxypentan-2-yl]-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O6/c1-10(2)18(22)25-17-15(11(3)6-5-7-20)13(9-21)8-14-16(17)12(4)19(23)24-14/h11,14,16-17,20-21H,1,4-9H2,2-3H3/t11-,14+,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFHSDMQQLTWKZ-UMPQAUOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)C1=C(CC2C(C1OC(=O)C(=C)C)C(=C)C(=O)O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCO)C1=C(C[C@H]2[C@@H]([C@H]1OC(=O)C(=C)C)C(=C)C(=O)O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80419999
Record name ERIOLANIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eriolanin

CAS RN

52617-36-4
Record name ERIOLANIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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